L-Isoleucine hydroChloride
Overview
Description
L-Isoleucine hydrochloride is a derivative of the essential amino acid L-isoleucine. It is known for its role in protein synthesis and its importance in various metabolic processes. The hydrochloride form of L-isoleucine is used in various studies due to its enhanced solubility and stability compared to the free amino acid form.
Synthesis Analysis
The synthesis of L-isoleucine derivatives has been explored in several studies. For instance, L-[1-11C]leucine was synthesized using a modified Bucherer-Strecker reaction sequence, which involved enzymatic resolution to isolate the pure L-amino acid isomer, resulting in a product with high radiochemical purity and yield . Another study reported the synthesis of (2S,3S)-2-Acetoxy-3-methylvaleric acid from L-isoleucine, which was then converted to methyl D-alloisoleucinate as its hydrochloride salt .
Molecular Structure Analysis
The molecular structure of L-isoleucine hydrochloride has been determined using various techniques. A study on L-isoleucine hydrochloride monohydrate form II revealed its orthorhombic crystal structure and provided detailed conformational differences from previously reported forms . Additionally, the redetermination of L-isoleucine at 120K provided precise parameters for hydrogen-bonding patterns, which are crucial for understanding its molecular interactions .
Chemical Reactions Analysis
L-Isoleucine is involved in several chemical reactions. It can catalyze the cross-aldol reaction between cyclohexanone and aromatic aldehydes in a deep eutectic solvent, producing products with high diastereo- and enantioselectivity . This showcases the potential of L-isoleucine as an organocatalyst in green chemistry applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-isoleucine powder have been experimentally investigated, revealing its high volume resistivity and charge-to-mass ratio, indicating a high risk of electrostatic charge. The minimum ignition energy (MIE) of L-isoleucine powder was also tested, showing that it is very sensitive to electrostatic discharge . These properties are significant for industrial applications where L-isoleucine is used.
Scientific Research Applications
1. Role in Amino Acid Production and Fermentation Technologies
L-Isoleucine hydrochloride, as a derivative of an essential amino acid, plays a significant role in the production of amino acids like L-lysine, which is crucial for food and animal feed industries. Research focuses on enhancing L-lysine production through strain development and optimization of fermentation parameters. For instance, Corynebacterium glutamicum and Escherichia coli strains have been genetically engineered to increase L-lysine yield, highlighting the importance of amino acid metabolism in industrial biotechnology (Félix et al., 2019).
2. Nutritional Supplements in Animal Feed
The breakdown products of isoleucine and other branched-chain amino acids are vital for ruminant nutrition. These isoacids, derived from amino acid degradation, support microbial fermentation in the rumen, which can indirectly influence milk production and overall cattle performance. This application underscores the critical role of amino acids in animal nutrition and their potential to improve livestock productivity (Andries et al., 1987).
3. Biotechnological and Medical Applications
The therapeutic potential of L-Isoleucine and its derivatives extends to various medical and biotechnological applications. For example, the antihypertensive activity of peptides derived from fish protein hydrolysates rich in isoleucine highlights the role of such amino acids in developing natural remedies for hypertension. These peptides demonstrate significant in vitro and in vivo angiotensin-converting enzyme inhibitory activity, suggesting their potential use as therapeutic agents (U.G. et al., 2019).
4. Metabolic Disorders and Disease Treatments
Research has also focused on the role of branched-chain amino acids (BCAAs) in metabolic disorders, including their impact on insulin resistance and the development of type 2 diabetes. Elevated plasma concentrations of BCAAs have been associated with insulin resistance, prompting investigations into the metabolic pathways influenced by these amino acids. This area of study is critical for understanding the complex interactions between amino acid metabolism and chronic diseases, potentially leading to new therapeutic strategies (de Bandt et al., 2022).
5. Enzyme Production and Pharmaceutical Applications
L-Isoleucine hydrochloride's applications extend to the production of enzymes such as L-asparaginase, used in cancer treatment, particularly for acute lymphoblastic leukemia. Microbial production of this enzyme is of considerable interest due to its cost-effectiveness and potential for eco-friendly production processes. The enzyme's mechanism, involving the hydrolysis of L-asparagine to L-aspartate and ammonia, highlights the critical role of amino acid metabolism in therapeutic applications (Lopes et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVTQSWZCBVSL-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584089 | |
Record name | L-Isoleucine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Isoleucine hydroChloride | |
CAS RN |
17694-98-3 | |
Record name | L-Isoleucine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17694-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Isoleucine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.